7-Bromo-1-ethyl-6-methyl-indazole
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Overview
Description
7-Bromo-1-ethyl-6-methyl-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in drug development
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include 7-bromo-1-ethyl-6-methyl-indazole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives have been shown to hinder the viability of human cancer cell lines . This suggests that this compound may interact with its targets, leading to changes that inhibit the growth and proliferation of these cells.
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Indazole derivatives have been shown to exhibit anticancer, antiangiogenic, and antioxidant activities . This suggests that this compound may have similar effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
Indazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-ethyl-6-methyl-indazole typically involves the bromination of 1-ethyl-6-methyl-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl or methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield 1-ethyl-6-methyl-indazole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 7-Azido-1-ethyl-6-methyl-indazole, 7-Thio-1-ethyl-6-methyl-indazole.
Oxidation: this compound-2-carboxylic acid.
Reduction: 1-Ethyl-6-methyl-indazole.
Scientific Research Applications
Chemistry: 7-Bromo-1-ethyl-6-methyl-indazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Indazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.
Comparison with Similar Compounds
7-Bromo-1-methyl-1H-indazole: Similar structure but lacks the ethyl group.
6-Bromo-1-ethyl-1H-indazole: Similar structure but the bromine atom is at a different position.
7-Bromo-1-ethyl-1H-indazole: Similar structure but lacks the methyl group.
Uniqueness: 7-Bromo-1-ethyl-6-methyl-indazole is unique due to the specific positioning of the bromine, ethyl, and methyl groups. This unique arrangement can influence its reactivity and binding properties, making it distinct from other indazole derivatives.
Properties
IUPAC Name |
7-bromo-1-ethyl-6-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-3-13-10-8(6-12-13)5-4-7(2)9(10)11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMJHOECFKGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2Br)C)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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